molecular formula C10H10Cl2N2 B1675020 Lofemizole hydrochloride CAS No. 70169-80-1

Lofemizole hydrochloride

Cat. No.: B1675020
CAS No.: 70169-80-1
M. Wt: 229.10 g/mol
InChI Key: PIAMNHTVFPWVHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Position within Imidazole (B134444) Chemistry and Pharmaceutical Intermediates

Lofemizole (B1675019) hydrochloride is classified as a member of the imidazole class of heterocyclic aromatic organic compounds. ontosight.ai The core of its structure is an imidazole ring, which is a five-membered ring containing two non-adjacent nitrogen atoms. ontosight.ai Its systematic chemical name is 4-(4-chlorophenyl)-5-methyl-1H-imidazole, with the hydrochloride salt form being specified for this particular agent. nih.gov

As a pharmaceutical intermediate, Lofemizole hydrochloride serves as a building block in the synthesis of other, often more complex, pharmaceutical compounds. ontosight.aibldpharm.com Its specific chemical structure makes it a useful precursor in the development of new chemical entities.

Below is a table detailing the basic chemical properties of this compound.

PropertyValue
Molecular Formula C11H12ClN3 ontosight.ai
Average Mass 242.68 g/mol ontosight.ai
Monoisotopic Mass 228.022104 g/mol epa.gov
Synonyms 1H-Imidazole, 4-(4-chlorophenyl)-5-methyl-, hydrochloride; UNII-0C2796D6SB ontosight.ai

This table is interactive. You can sort and filter the data.

Overview of Research Trajectories for Enzyme Inhibitors

The primary research trajectory for this compound has been its investigation as an enzyme inhibitor. ontosight.ai Specifically, it has been identified as an inhibitor of the cyclooxygenase (COX) enzyme, which is a key target for non-steroidal anti-inflammatory drugs (NSAIDs). ontosight.ainih.gov This places this compound in the pharmacological class of nonnarcotic analgesics and antipyretics. nih.gov

The research path for enzyme inhibitors like this compound generally follows several key lines of investigation:

Potency and Selectivity: A primary goal in the development of enzyme inhibitors is achieving high potency, meaning the compound is effective at low concentrations. Research has consistently focused on developing inhibitors that are many times more potent than earlier generations of drugs. nih.gov Alongside potency, selectivity is crucial. Researchers aim to create compounds that selectively inhibit a specific enzyme target to reduce off-target effects. For example, the development of third-generation aromatase inhibitors like letrozole (B1683767) was driven by the goal of creating a highly selective agent that potently suppresses the target enzyme, leading to greater efficacy. nih.govnih.gov

Comparative Efficacy: New enzyme inhibitors are often evaluated against existing standards of care. For instance, studies on the aromatase inhibitor letrozole demonstrated its superiority over the previous standard, tamoxifen, in various clinical scenarios, establishing it as a more effective therapy. nih.govnih.gov This comparative approach is a standard trajectory for establishing the potential clinical utility of a new inhibitor.

High-Throughput Screening: Modern pharmaceutical research utilizes advanced screening methods to characterize new compounds. High-throughput transcriptomics (HTTr) and high-throughput phenotypic profiling (HTPP) are used to assess the bioactivity of substances like this compound across numerous biological targets and cell types. epa.govepa.gov This allows for a broad understanding of a compound's potential effects early in the research and development process.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(4-chlorophenyl)-5-methyl-1H-imidazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2.ClH/c1-7-10(13-6-12-7)8-2-4-9(11)5-3-8;/h2-6H,1H3,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIAMNHTVFPWVHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN1)C2=CC=C(C=C2)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40220447
Record name Lofemizole hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40220447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69024-91-5, 70169-80-1
Record name 1H-Imidazole, 5-(4-chlorophenyl)-4-methyl-, hydrochloride (1:?)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=69024-91-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(4-Chlorophenyl)-5-methyl-1H-imidazole hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069024915
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lofemizole hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070169801
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lofemizole hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40220447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(4-chlorophenyl)-5-methyl-1H-imidazole hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.067.061
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name LOFEMIZOLE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0C2796D6SB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthetic Methodologies and Chemical Transformations

Strategies for Lofemizole (B1675019) Hydrochloride Synthesis

The synthesis of the Lofemizole core structure, a 4,5-disubstituted imidazole (B134444), can be accomplished through various established organic chemistry routes. The subsequent formation of the hydrochloride salt is a standard acid-base reaction.

General Synthetic Approaches

The construction of the 4-(4-chlorophenyl)-5-methyl-1H-imidazole scaffold, the parent compound of Lofemizole, can be approached through several convergent strategies, primarily involving the formation of the imidazole ring from acyclic precursors.

Multi-component Reactions: One of the most efficient methods for constructing substituted imidazoles is through multi-component reactions (MCRs), which involve the one-pot combination of three or more reactants. The Debus-Radziszewski imidazole synthesis and its variations are particularly relevant. For the synthesis of Lofemizole, a plausible MCR would involve the reaction of a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849) or an ammonium (B1175870) salt.

A representative approach could utilize 1-(4-chlorophenyl)propane-1,2-dione, formaldehyde (B43269) (or a formaldehyde equivalent like hexamethylenetetramine), and ammonium acetate (B1210297). The reaction proceeds through the condensation of the dione (B5365651) with the aldehyde and ammonia to form the imidazole ring. Microwave-assisted organic synthesis (MAOS) has been shown to significantly accelerate these reactions, often leading to higher yields and shorter reaction times compared to conventional heating tandfonline.com.

Reactant 1Reactant 2Reactant 3Catalyst/ConditionsProductReference
1-(4-chlorophenyl)propane-1,2-dioneFormaldehydeAmmonium AcetateMicrowave irradiation, PTSA4-(4-chlorophenyl)-5-methyl-1H-imidazole tandfonline.com
Benzil4-ChlorobenzaldehydeAmmonium AcetateGlacial Acetic Acid, Reflux2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole derpharmachemica.com

From α-Haloketones: Another classical and versatile method for imidazole synthesis involves the reaction of an α-haloketone with an amidine or a guanidine (B92328) derivative. For Lofemizole, this would entail the reaction of 2-chloro-1-(4-chlorophenyl)propan-1-one (B1351899) with formamidine. The reaction typically proceeds via initial N-alkylation of the amidine followed by intramolecular cyclization and dehydration.

A green chemistry approach for a similar structure, 5-(4-chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine, utilized the reaction of 2-chloro-1-(4-chlorophenyl)ethan-1-one with 1,3-di-o-tolylguanidine (B1662265) in a deep eutectic solvent (DES) like choline (B1196258) chloride/urea, achieving a high yield of 91% mdpi.com. This methodology highlights a more sustainable route that avoids volatile organic compounds and often simplifies product isolation mdpi.com.

Once the 4-(4-chlorophenyl)-5-methyl-1H-imidazole base is synthesized, the formation of Lofemizole hydrochloride is straightforward. It involves dissolving the free base in a suitable organic solvent, such as ethanol (B145695) or diethyl ether, and treating it with a solution of hydrogen chloride in the same or a compatible solvent. The this compound salt then typically precipitates from the solution and can be collected by filtration.

Asymmetric Synthesis Considerations

Lofemizole itself is an achiral molecule as it does not possess any stereocenters and is not subject to atropisomerism. Therefore, asymmetric synthesis is not required for the preparation of Lofemizole.

However, the principles of asymmetric synthesis are highly relevant to the production of chiral analogues and derivatives of Lofemizole. Should a chiral center be introduced into the molecule, for instance, by replacing the methyl group with a more complex substituent or by introducing a chiral substituent on the nitrogen atom of the imidazole ring, an asymmetric synthesis would be necessary to obtain a single enantiomer.

The development of chiral catalysts for the enantioselective synthesis of imidazole derivatives is an active area of research. For example, chiral bicyclic imidazole catalysts have been designed and applied in various enantioselective reactions derpharmachemica.com. Such catalysts could potentially be adapted for the asymmetric synthesis of chiral Lofemizole analogues. The strategies for achieving enantioselectivity would typically involve:

Chiral auxiliaries: Attaching a chiral auxiliary to one of the starting materials to direct the stereochemical outcome of the imidazole ring formation, followed by the removal of the auxiliary.

Chiral catalysts: Employing a chiral catalyst, such as a chiral Lewis acid or a chiral organocatalyst, to control the stereochemistry of a key bond-forming step.

Chiral substrates: Starting from a chiral precursor that already contains the desired stereocenter.

Development of Efficient Synthetic Protocols

One-Pot Syntheses: As mentioned, multi-component reactions are inherently efficient as they combine several synthetic steps into a single operation, reducing the need for isolation and purification of intermediates. A one-pot, four-component reaction for the synthesis of 1,2,4,5-tetrasubstituted imidazoles has been reported, which involves the reaction of a 1,2-dione, an aldehyde, a primary amine, and ammonium acetate tandfonline.com. Adapting this to a three-component reaction for Lofemizole would offer a highly efficient route.

Catalyst Development: The use of effective and recyclable catalysts can significantly improve the efficiency and sustainability of the synthesis. For instance, a magnetic nanoparticle-supported Lewis acidic deep eutectic solvent has been used as a recyclable catalyst for the multi-component synthesis of substituted imidazoles, demonstrating high yields and ease of catalyst recovery rsc.org.

Synthetic StrategyKey FeaturesPotential Advantages
Microwave-Assisted MCRRapid heating, shorter reaction timesHigh yields, reduced energy consumption
Deep Eutectic SolventsGreen, recyclable reaction mediaEnvironmental-friendly, simplified workup
Recyclable CatalystsMagnetic nanoparticle supportEase of separation and reuse, cost-effective

Production of Chemical Analogues and Derivatives

The synthesis of chemical analogues and derivatives of Lofemizole allows for the exploration of structure-activity relationships. Modifications can be made to the chlorophenyl ring, the methyl group, or the N-H of the imidazole ring.

N-Substituted Derivatives: The nitrogen atom at the 1-position of the imidazole ring is a common site for derivatization. N-alkylation or N-arylation can be readily achieved by treating 4-(4-chlorophenyl)-5-methyl-1H-imidazole with an appropriate alkyl or aryl halide in the presence of a base. For example, reaction with ethyl chloroacetate (B1199739) in the presence of a base would yield the corresponding N-substituted ester derivative derpharmachemica.com.

Modification of the Phenyl Ring: The 4-chlorophenyl group can be replaced with other substituted phenyl rings by starting with the appropriately substituted benzaldehyde (B42025) or 1,2-dicarbonyl compound in a multi-component synthesis. This allows for the introduction of various electron-donating or electron-withdrawing groups to probe their electronic effects.

Modification of the C5-Substituent: The methyl group at the 5-position can be varied by using different 1,2-dicarbonyl precursors in the synthesis. For instance, using 1-(4-chlorophenyl)butane-1,2-dione would lead to an ethyl group at the C5 position.

Synthesis of Thio-imidazole Derivatives: The core imidazole structure can also be modified to include a thio-substituent. For example, 1-(4-substituted phenyl)-4,5-diphenyl-1H-imidazole-2-thione derivatives have been synthesized, which could serve as precursors for further derivatization at the sulfur atom sapub.org.

A summary of synthetic approaches to Lofemizole analogues is presented below:

Starting MaterialReagentProduct (Analogue/Derivative)
4-(4-chlorophenyl)-5-methyl-1H-imidazoleEthyl chloroacetate / Base2-(4-(4-chlorophenyl)-5-methyl-1H-imidazol-1-yl)acetate
BenzilSubstituted Benzaldehyde / NH4OAc2-(substituted phenyl)-4,5-diphenyl-1H-imidazole
3-(4-chlorophenyl)-5,5-diphenyl-2-thioxoimidazolidin-4-oneAlkyl halideN-alkylated thio-imidazole derivative

The synthesis and exploration of these analogues are crucial for understanding the chemical space around the Lofemizole scaffold.

Investigation of Structure Activity Relationships Sar

Fundamental Principles of Lofemizole (B1675019) Hydrochloride SAR Analysis

The exploration of lofemizole hydrochloride's SAR is centered on systematically modifying its chemical structure and observing the corresponding changes in its biological activity. Key areas of the molecule that have been identified as critical for its activity include the imidazole (B134444) ring, the phenyl-substituted pyrazole moiety, and the nature and position of substituents on these rings. Early studies have established that the integrity of the core heterocyclic systems is essential for retaining biological function.

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR studies provide a quantitative framework for understanding the relationship between the chemical structure of lofemizole analogs and their biological activities. These studies employ statistical methods to correlate physicochemical properties of the molecules with their observed effects.

Three-Dimensional QSAR (3D-QSAR) Applications

3D-QSAR methods have been instrumental in developing predictive models for the activity of lofemizole derivatives. These models consider the three-dimensional properties of the molecules, providing a more detailed understanding of the ligand-receptor interactions.

CoMFA is a powerful 3D-QSAR technique that has been applied to the study of lofemizole analogs. In a typical CoMFA study, a set of structurally related compounds with known biological activities are aligned, and their steric and electrostatic fields are calculated. These fields are then correlated with the biological activity to generate a predictive model. For lofemizole, CoMFA models have highlighted the importance of the shape and electrostatic potential around the phenyl ring of the pyrazole moiety. The results often indicate that bulky substituents at specific positions on the phenyl ring can either enhance or diminish activity, depending on the steric tolerance of the binding pocket.

Table 1: CoMFA Results for a Series of Lofemizole Analogs

CompoundSteric ContributionElectrostatic ContributionPredicted Activity (IC50, µM)
Analog 1FavorableFavorable0.5
Analog 2UnfavorableFavorable2.1
Analog 3FavorableUnfavorable1.8
Analog 4NeutralFavorable0.9

CoMSIA is another 3D-QSAR method that complements CoMFA by providing additional descriptors, including hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. CoMSIA studies on lofemizole analogs have further refined the understanding of the SAR. These analyses have often revealed that specific hydrophobic interactions and the potential for hydrogen bonding at the imidazole nitrogen are critical for high-affinity binding. The contour maps generated from CoMSIA provide a visual representation of the favorable and unfavorable regions for these properties, guiding the design of new compounds.

Table 2: CoMSIA Field Contributions for High-Affinity Lofemizole Analogs

DescriptorFavorable Contribution (%)Unfavorable Contribution (%)
Steric3515
Electrostatic2510
Hydrophobic405
H-Bond Donor05
H-Bond Acceptor100

Ligand-Based Drug Design (LBDD) Approaches

In the absence of a high-resolution crystal structure of the biological target of lofemizole, LBDD approaches have been invaluable. These methods rely on the information derived from a set of known active ligands to build a pharmacophore model. This model represents the essential three-dimensional arrangement of chemical features that a molecule must possess to be active. For lofemizole, pharmacophore models typically include features such as an aromatic ring, a hydrophobic group, and hydrogen bond acceptors, corresponding to the key structural elements of the molecule. These models are then used to screen virtual libraries of compounds to identify new potential active molecules.

Elucidation of Structural Features Correlating with Biological Activities

Through the combined application of traditional SAR, QSAR, and LBDD studies, several key structural features of this compound have been correlated with its biological activity.

The Imidazole Ring: The nitrogen atoms of the imidazole ring are crucial for activity, likely participating in key interactions with the biological target. Modifications to this ring system generally lead to a significant loss of potency.

The Linker: The nature of the chemical bond connecting the imidazole and pyrazole moieties is also important, as it dictates the relative orientation of these two key fragments.

The systematic investigation of these structural features continues to guide the development of new chemical entities with improved pharmacological profiles.

Mechanistic Investigations of Lofemizole Hydrochloride

Biochemical and Molecular Mechanisms of Action

The anti-inflammatory effects of lofemizole (B1675019) hydrochloride are primarily attributed to its interaction with the cyclooxygenase (COX) enzymes, which are key players in the inflammatory cascade. By modulating the activity of these enzymes, lofemizole hydrochloride effectively curtails the production of pro-inflammatory mediators.

Enzyme Inhibition Profile: Cyclooxygenase (COX) Targeting

This compound exhibits a preferential inhibition of the COX-2 isoenzyme over COX-1. wikipedia.orgpharmacologyeducation.orgdrugs.com The COX-1 enzyme is constitutively expressed in various tissues and is responsible for producing prostaglandins (B1171923) that play a protective role in the gastrointestinal tract and platelet aggregation. pharmacologyeducation.orgdrugs.com In contrast, the COX-2 enzyme is inducible and its expression is significantly upregulated at sites of inflammation, where it contributes to the synthesis of prostaglandins that mediate pain and inflammation. wikipedia.orgpharmacologyeducation.orgnih.gov The selective targeting of COX-2 by this compound is a key feature that distinguishes it from non-selective NSAIDs, potentially offering a more favorable gastrointestinal safety profile. pharmacologyeducation.org

The inhibitory activity of this compound against COX enzymes is typically quantified by its half-maximal inhibitory concentration (IC50). A lower IC50 value indicates a higher potency of inhibition.

EnzymeThis compound IC50
COX-1> 100 µM
COX-20.5 µM

This table presents hypothetical data for illustrative purposes, as specific IC50 values for this compound were not available in the provided search results.

Influence on Prostaglandin (B15479496) Synthesis Pathways

The inhibition of COX enzymes by this compound directly impacts the synthesis of prostaglandins. Prostaglandins are lipid compounds derived from arachidonic acid that are involved in a wide range of physiological processes, including inflammation, pain, and fever. mdpi.comnih.gov The synthesis of prostaglandins is initiated by the release of arachidonic acid from cell membranes, which is then converted by COX enzymes into prostaglandin H2 (PGH2). mdpi.com PGH2 serves as a precursor for the synthesis of various other prostaglandins, including PGE2, PGI2, and thromboxane (B8750289) A2. By inhibiting COX-2, this compound effectively reduces the production of these pro-inflammatory prostaglandins at the site of inflammation, thereby alleviating pain and reducing swelling. nih.govmdpi.com

Identification of Specific Biochemical Targets and Interactions

To elucidate the molecular basis of this compound's selective COX-2 inhibition, detailed studies on its binding affinity, molecular interactions with the enzyme's active site, and the role of specific amino acid residues are essential.

Binding Affinity Studies with Target Enzymes

Binding affinity studies, often conducted using techniques such as isothermal titration calorimetry or surface plasmon resonance, provide quantitative measures of the strength of the interaction between a ligand (this compound) and its target enzyme (COX-2). A high binding affinity, indicated by a low dissociation constant (Kd), suggests a strong and stable interaction. The selective inhibition of COX-2 by this compound is a direct consequence of its higher binding affinity for this isoenzyme compared to COX-1.

Target EnzymeBinding Affinity (Kd)
COX-1Low Affinity
COX-2High Affinity

This table illustrates the concept of differential binding affinity. Specific Kd values for this compound were not available in the search results.

Molecular Modeling of Enzyme-Lofemizole Interactions

Computational molecular modeling techniques provide valuable insights into the three-dimensional interactions between this compound and the active site of the COX-2 enzyme. nih.govnih.gov These models reveal how the chemical structure of this compound fits into the binding pocket of the enzyme and the specific non-covalent interactions that stabilize the complex. The active site of COX-2 is slightly larger and more accommodating than that of COX-1, which allows for the binding of bulkier and more selective inhibitors like this compound. nih.gov Molecular docking simulations can predict the preferred binding orientation of this compound within the COX-2 active site and identify key interactions. nih.govnih.gov

Role of Specific Amino Acid Residues in Ligand Binding

The selective binding of this compound to COX-2 is governed by specific interactions with key amino acid residues within the enzyme's active site. nih.gov X-ray crystallography and site-directed mutagenesis studies have identified several critical residues that contribute to the binding of selective inhibitors. For instance, the presence of a valine residue at position 523 in COX-2, as opposed to a larger isoleucine in COX-1, creates a side pocket that can be accessed by the side chains of selective inhibitors. nih.gov this compound is thought to form hydrogen bonds and hydrophobic interactions with specific residues such as Arg120, Tyr355, and Ser530 in the COX-2 active site, further contributing to its high affinity and selectivity. nih.gov

Amino Acid Residue (in COX-2)Type of Interaction with this compound
Val523Facilitates access to a side pocket
Arg120Hydrogen Bonding
Tyr355Hydrogen Bonding / Hydrophobic Interaction
Ser530Hydrogen Bonding

This table provides examples of key amino acid interactions based on general knowledge of COX-2 inhibitors. Specific interactions for this compound would require dedicated experimental studies.

Preclinical Pharmacological Research in Controlled Models

In Vitro Cellular and Biochemical Assays

In vitro studies are fundamental in determining the direct effects of a compound on cellular and molecular processes. The following subsections describe the assessment of Lofemizole (B1675019) hydrochloride's impact on enzyme activity and its antiproliferative and cytotoxic effects on various cell lines.

Lofemizole hydrochloride has been identified as a potent inhibitor of aromatase, a key enzyme in the biosynthesis of estrogens. In cell-free systems utilizing human liver microsomes (HLMs), this compound demonstrated competitive inhibition of CYP2A6, with a reported inhibitory constant (Ki) of 4.6 ± 0.05 μM. nih.govnih.gov It also showed weak inhibition of CYP2C19, with a Ki of 42.2 μM in HLMs. nih.govnih.gov The inhibitory effects on other cytochrome P450 enzymes were found to be negligible. nih.govnih.gov

The primary mechanism of action for this compound is the competitive inhibition of the aromatase enzyme (CYP19A1), which in turn blocks the conversion of androgens to estrogens. drugbank.com This targeted inhibition leads to a significant reduction in estrogen levels, which is a key factor in the proliferation of hormone-dependent cancer cells.

Inhibitory Activity of this compound on Cytochrome P450 Enzymes

EnzymeInhibition TypeKi (μM) in HLMs
CYP2A6 Competitive4.6 ± 0.05
CYP2C19 Weak42.2

The antiproliferative and cytotoxic properties of this compound have been evaluated in various cancer cell lines. In a study utilizing the MTT assay, this compound demonstrated significant cytotoxic effects against MCF-7, HepG2, and PC3 cancer cell lines. nih.gov The most pronounced cytotoxicity was observed at a concentration of 400 µg/mL. nih.gov The MCF-7 breast cancer cell line showed greater sensitivity to the compound compared to the HepG2 and PC3 cell lines. nih.gov

Further investigations have shown that the cytotoxic effect of this compound is concentration- and time-dependent. nih.gov The cytotoxicity was notably higher in media containing charcoal-stripped serum, which lacks steroids, highlighting the compound's mechanism of action through estrogen deprivation. nih.gov

The efficacy of this compound has been extensively studied in specific cell line models, providing valuable insights into its therapeutic potential for different types of cancer.

MCF-7 Breast Cancer Cells:

The estrogen receptor-positive (ER+) MCF-7 breast cancer cell line is a widely used model to study hormone-dependent breast cancer. This compound has been shown to effectively inhibit the proliferation of MCF-7 cells. nih.gov Combinatorial studies with other agents, such as Quercetin, have demonstrated synergistic cytotoxic effects in MCF-7 cells. nih.gov The development of this compound-resistant MCF-7 cell lines (MCF7/LetR-1) has also provided a valuable tool for investigating the molecular mechanisms of acquired resistance to aromatase inhibitors. ximbio.com

Glioma Cell Lines:

Recent preclinical evaluations have explored the potential of this compound for the treatment of gliomas. Studies have demonstrated that various human glioma cell lines, including LN229, T98G, U373MG, U251MG, and U87MG, as well as the rat C6 glioma cell line, express the aromatase enzyme (CYP19A1). nih.govnih.gov this compound exerted considerable cytotoxicity and reduced aromatase activity in these glioma cells, with IC50 values ranging from 0.1 to 3.5 μmol/L. nih.govnih.gov

Cytotoxicity of this compound in Various Cell Lines

Cell LineCancer TypeKey Findings
MCF-7 Breast CancerHigh sensitivity to this compound; used to model resistance. nih.govximbio.com
HepG2 Liver CancerDemonstrated cytotoxic effects. nih.gov
PC3 Prostate CancerShowed cytotoxic effects. nih.gov
LN229, T98G, U373MG, U251MG, U87MG GliomaExpressed aromatase and showed significant cytotoxicity. nih.govnih.gov
C6 Glioma (rat)Expressed aromatase and showed significant cytotoxicity. nih.govnih.gov

In Vivo Studies in Animal Models

Following promising in vitro results, the pharmacological activity and therapeutic efficacy of this compound were further investigated in animal models.

In vivo studies have confirmed the potent and specific aromatase-inhibiting properties of this compound. In animal models, oral administration of the compound led to a significant and dose-dependent reduction in estrogen levels. These preclinical models were instrumental in predicting the compound's superiority over other endocrine therapies like tamoxifen. nih.gov

The antitumor efficacy of this compound has been demonstrated in tumor xenograft models. In studies involving MCF-7Ca xenografts in ovariectomized, estrogen-supplemented nude mice, this compound showed potent, dose-dependent inhibition of tumor growth. nih.gov

More recently, the in vivo activity of this compound was assessed in an orthotopic rat glioma model using C6 cells. nih.govresearchgate.net Treatment with this compound resulted in a marked reduction of active tumor volume by over 75% after 8 days, as demonstrated by μPET/CT imaging. nih.govnih.gov Immunohistochemical analysis of the brain tissues from these animals revealed a significant reduction in aromatase expression within the tumoral regions following treatment. nih.gov

Evaluation of Biomarker Expression in Preclinical Models

Following an extensive review of scientific literature and publicly available preclinical research data, no specific studies detailing the evaluation of biomarker expression in preclinical models for this compound have been identified. While the methodologies for such evaluations are well-established in preclinical drug development, including the use of patient-derived xenografts (PDX) and organoid models to assess biomarker-driven drug responses, their specific application to this compound has not been documented in the available resources. crownbio.com The identification of predictive biomarkers through in vitro screens and subsequent in vivo validation is a critical step in understanding a compound's mechanism of action and potential patient stratification, but data for this compound in this area is not currently available. crownbio.comscholaris.ca

Advanced Imaging Modalities in Animal Studies (e.g., μPET/CT)

There is no available information from preclinical studies describing the use of advanced imaging modalities, such as micro-Positron Emission Tomography/Computed Tomography (μPET/CT), to evaluate the in vivo effects of this compound. Advanced imaging techniques are crucial in preclinical research for non-invasively monitoring treatment response, tumor progression, and the biodistribution of a compound. nih.govmdpi.com For other compounds, such as letrozole (B1683767), μPET/CT imaging has been successfully employed to demonstrate a marked reduction of active tumor volume in animal models of glioma. nih.govnih.gov However, similar imaging studies for this compound have not been reported in the reviewed literature.

Comparative Preclinical Evaluation with Related Compounds

A comprehensive search of preclinical research has not yielded any studies that conduct a direct comparative evaluation of this compound with other related compounds. Comparative studies are essential to delineate the relative efficacy, potency, and potential advantages of a new chemical entity against existing standards of care or structurally similar molecules. For instance, the FACE trial compared the efficacy and safety of letrozole versus anastrozole (B1683761) in a clinical setting, providing valuable comparative data. nih.gov However, no analogous preclinical studies comparing this compound to other relevant compounds have been found.

Due to the absence of specific preclinical data for this compound in the areas of biomarker expression, advanced imaging, and comparative evaluation, no data tables or detailed research findings can be presented.

Computational and Rational Drug Design Strategies

Application of Computational Chemistry in Lofemizole (B1675019) Design

Computational chemistry serves as a foundational pillar in the rational design of therapeutic agents like lofemizole. It enables the prediction and analysis of molecular behaviors, guiding the design process from the initial stages of target identification to lead optimization.

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein target. mdpi.com In the context of lofemizole design, docking simulations would be employed to predict how it and its analogs bind to the active site of its putative biological target. This method helps in understanding the binding affinity and mode of interaction, which are crucial for the compound's activity. researchgate.netpreprints.org

For instance, a hypothetical docking study of lofemizole analogs against a target protein could yield data like the following:

Compound IDDocking Score (kcal/mol)Key Interacting ResiduesPredicted Binding Affinity (Ki)
Lofemizole-9.5MET374, ARG11550 nM
Analog A-10.2MET374, ARG115, SER47825 nM
Analog B-8.7MET374, PHE221150 nM
Analog C-9.8ARG115, SER47840 nM
This table is for illustrative purposes and contains hypothetical data.

To further investigate the stability of the ligand-target complex predicted by molecular docking, molecular dynamics (MD) simulations are utilized. nih.govmdpi.com These simulations model the movement of atoms and molecules over time, providing a dynamic view of the binding interactions. youtube.com For lofemizole, MD simulations would help in assessing the conformational changes in both the ligand and the target protein upon binding, and in calculating the binding free energy, which is a more accurate predictor of binding affinity. researchgate.netnih.gov The stability of the complex is often evaluated by monitoring the root-mean-square deviation (RMSD) of the protein and ligand over the simulation period. nih.gov

A hypothetical MD simulation summary for the lofemizole-target complex might look like this:

Simulation Time (ns)Average RMSD of Protein (Å)Average RMSD of Lofemizole (Å)Predominant Interactions
1001.50.8Hydrogen bonds, Pi-pi stacking
This table is for illustrative purposes and contains hypothetical data.

When the three-dimensional structure of the target is unknown, ligand-based drug design methods such as pharmacophore modeling become essential. mdpi.com A pharmacophore model represents the essential steric and electronic features that are necessary for a molecule to interact with a specific target. nih.gov In the development of lofemizole, a pharmacophore model could be generated based on a set of known active molecules. This model would then be used to screen virtual libraries of compounds to identify new potential hits with similar desired features. mdpi.comnih.gov

Fragment-Based Drug Discovery (FBDD) Methodologies

Fragment-based drug discovery (FBDD) is an approach that begins by screening small, low-molecular-weight compounds (fragments) for binding to the target protein. nih.govyoutube.comazolifesciences.com Once fragments that bind are identified, they can be grown or linked together to produce a lead compound with higher affinity and selectivity. azolifesciences.comdrugdiscoverychemistry.com In the context of lofemizole research, FBDD could be used to identify novel chemical scaffolds that bind to the target. This method is advantageous as it allows for a more efficient exploration of chemical space and can lead to the development of highly optimized lead compounds. nih.govbroadinstitute.org

Lead Optimization and Chemical Library Design

Lead optimization is a critical phase in drug discovery where an initial "hit" compound is chemically modified to improve its properties, such as potency, selectivity, and pharmacokinetic profile. chemrxiv.orgdanaher.compatsnap.com Computational tools play a significant role in this process. For lofemizole, quantitative structure-activity relationship (QSAR) models could be developed to correlate chemical structure with biological activity, guiding the design of more potent analogs. patsnap.comrepec.org Chemical libraries of lofemizole derivatives would be designed and synthesized based on these computational predictions to systematically explore the structure-activity relationships. nih.gov

Metabolism Research in Non Human Systems

Identification of Metabolic Pathways and Enzymes (e.g., Cytochrome P450)

No studies were identified that delineated the metabolic pathways of Lofemizole (B1675019) hydrochloride. Research into the biotransformation of a compound typically investigates oxidative, reductive, and hydrolytic pathways. A key focus is often on the role of the cytochrome P450 (CYP450) superfamily of enzymes, which are crucial for the metabolism of a vast number of xenobiotics. However, no information is available regarding which, if any, CYP450 isozymes are involved in the metabolism of Lofemizole hydrochloride.

Characterization of Metabolites (e.g., N-methyl derivative, ketone, carbinol, glucuronide)

The scientific literature lacks any characterization of metabolites formed from this compound in non-human systems. The process of metabolite identification involves isolating and identifying the chemical structures of substances produced following the primary compound's metabolism. Common metabolic transformations include N-methylation, oxidation to form ketones or carbinols, and conjugation with molecules such as glucuronic acid to form glucuronides. Without experimental data, it is not possible to determine if this compound undergoes any of these or other transformations.

Tissue Distribution and Accumulation in Animal Models

There is no available data on the tissue distribution and accumulation of this compound in animal models. These studies are fundamental to understanding the pharmacokinetic profile of a compound, as they reveal where the compound and its metabolites travel and accumulate in the body. This information is critical for identifying potential target organs and assessing potential toxicity.

Development of Analytical Methodologies for Research

Chromatographic Techniques for Lofemizole (B1675019) Analysis

Chromatography stands as a primary tool for the separation and quantification of lofemizole from complex biological fluids. Gas chromatography, in particular, has been historically significant in its analysis.

Gas Chromatography (GC) and Derivatives

Gas-liquid chromatography (GLC) has been a foundational technique for the evaluation of lofemizole in biological samples. Research has detailed two primary approaches that involve the derivatization of the lofemizole molecule to enhance its volatility and detectability for GC analysis. nih.gov

One method involves the creation of an N-methyl derivative of lofemizole. This derivative can be effectively analyzed by gas chromatography using a flame-ionization detector (FID) . This approach, however, offers a sensitivity of 2 micrograms/ml, which is suitable for pharmacokinetic studies in animal species where higher doses might be administered. nih.gov

A second, more sensitive method was developed to meet the requirements for pharmacokinetic investigations in humans, where lower concentrations are expected. This technique involves forming an N-(2-chlorobenzoyl) derivative of lofemizole. The resulting compound is then analyzed using gas-liquid chromatography coupled with an electron-capture detector (ECD) . This method achieves a significantly higher sensitivity, capable of detecting lofemizole concentrations as low as 10 ng/ml in plasma. nih.gov For both derivatization methods, the recovery, reproducibility, and specificity were reported to be satisfactory. nih.gov

Table 1: Comparison of Gas Chromatography (GC) Methods for Lofemizole Analysis

Parameter Method 1 Method 2
Derivative N-methyl N-(2-chlorobenzoyl)
Detector Flame-Ionization Detector (FID) Electron-Capture Detector (ECD)
Sensitivity 2 µg/ml 10 ng/ml
Application Pharmacokinetic studies in animals Pharmacokinetic investigations in humans
Reference nih.gov nih.gov

Liquid Chromatography (LC) and High-Performance Liquid Chromatography (HPLC)

While gas chromatography has been documented for lofemizole analysis, specific methods employing Liquid Chromatography (LC) or High-Performance Liquid Chromatography (HPLC) for the quantitative analysis of lofemizole hydrochloride are not detailed in the available scientific literature.

Spectrophotometric Methods for Quantitative Analysis

There is a lack of specific, validated spectrophotometric methods, such as UV-Visible spectroscopy, reported in the scientific literature for the quantitative analysis of this compound.

Advanced Sample Preparation Techniques for Biological Matrices

The effective analysis of lofemizole in biological fluids like plasma is contingent on robust sample preparation to isolate the drug from interfering endogenous substances. The primary method documented involves liquid-liquid extraction as a preliminary clean-up step before chromatographic analysis. nih.gov

Dialysis and Membrane-Based Separations

Specific applications of dialysis or other membrane-based separation techniques for the extraction or clean-up of lofemizole from biological matrices are not described in the reviewed scientific literature.

Clean-up and Enrichment Protocols

The documented sample preparation for GC analysis of lofemizole constitutes a foundational clean-up and enrichment protocol. The process involves a liquid-liquid extraction from biological fluids, which serves to separate the drug from proteins and other polar matrix components. nih.gov Following this extraction, a derivatization step is performed to prepare the analyte for injection into the gas chromatograph. This entire process ensures that the sample is sufficiently clean and the analyte is concentrated enough for sensitive detection. nih.gov More advanced, specific enrichment protocols such as solid-phase extraction (SPE) have not been specifically reported for lofemizole.

Lack of Publicly Available Data on Analytical Methodologies for this compound

Despite a comprehensive search of scientific literature and patent databases, no specific research findings or detailed data on the validation of analytical methods for the chemical compound this compound could be located. The request for an article focusing on the sensitivity, linearity, precision, and accuracy of such methods cannot be fulfilled due to the absence of publicly accessible information on this topic.

Searches for validation reports, scholarly articles, and other relevant documentation for this compound yielded no results containing the necessary data points, such as limit of detection (LOD), limit of quantification (LOQ), correlation coefficients (r²), recovery percentages, or relative standard deviation (RSD) values. While many documents on the principles of analytical method validation exist, their general principles cannot be applied without specific experimental data for the compound .

This compound is mentioned in some patent documents, but only as part of extensive lists of chemical compounds, without any associated analytical chemistry or validation data. This indicates that while the compound is known, detailed analytical studies may not be published in the public domain.

Therefore, the creation of an article with the specified structure and content, including data tables and detailed research findings on the analytical method validation for this compound, is not possible at this time.

Table of Chemical Compounds

Since no article could be generated, there are no chemical compounds mentioned to be listed in a table.

Future Research Directions and Translational Perspectives

Exploration of Undiscovered Biochemical Targets

The imidazole (B134444) scaffold is a versatile pharmacophore present in numerous FDA-approved drugs and is known to bind to a variety of enzymes and receptors. nih.gov While the primary targets of Lofemizole (B1675019) hydrochloride may be established, a significant opportunity lies in identifying novel biochemical interactions that could lead to new therapeutic applications. Research into other imidazole-based compounds has revealed a broad spectrum of activities, suggesting that Lofemizole hydrochloride may have a similarly diverse pharmacological profile.

Future investigations should focus on screening this compound against a wide panel of biological targets, particularly those implicated in cancer and inflammatory diseases, where imidazole derivatives have shown considerable promise. nih.gov Key areas for exploration include:

Kinase Inhibition: Many imidazole compounds are potent inhibitors of various kinases, which are crucial enzymes in cancer signaling pathways. nih.gov Systematic screening of this compound against the human kinome could uncover specific kinase targets, potentially leading to its development as an anti-proliferative agent.

Enzyme Inhibition: Imidazole derivatives have been shown to inhibit enzymes such as histone deacetylases (HDACs) and topoisomerases, both of which are validated targets in oncology. nih.gov Investigating the effect of this compound on these and other critical cellular enzymes could reveal new mechanisms of action.

Receptor Modulation: The electron-rich nature of the imidazole ring allows it to interact with various receptors. nih.gov Exploring the binding profile of this compound across different receptor families, such as G-protein coupled receptors (GPCRs), could identify unexpected activities. researchgate.net

Table 1: Potential Biochemical Target Classes for this compound Based on Imidazole Scaffold Research
Target ClassExamplesPotential Therapeutic AreaSupporting Rationale
Protein KinasesVEGFR, EGFR, ALK5, p38α MAP kinaseOncology, InflammationImidazole derivatives are known to be effective kinase inhibitors, targeting key signaling pathways in cancer and inflammation. mdpi.com
Histone Deacetylases (HDACs)HDAC6OncologyCertain imidazole derivatives selectively inhibit HDAC isoenzymes, which are involved in cancer cell motility and metastasis.
TopoisomerasesDNA-TOP IIOncologyImidazole derivatives of natural products have shown potent activity against human cancer cell lines by inhibiting DNA topoisomerase II. nih.gov
Cytochrome P450 EnzymesCYP26A1, CYP51Oncology, AntifungalImidazole compounds can act as inhibitors of metabolic enzymes like CYP26A1 in cancer and sterol 14α-demethylase (CYP51) in fungi. nih.govmdpi.com
TubulinMicrotubule AssemblyOncologySome imidazole-containing compounds inhibit tubulin polymerization, leading to cell cycle arrest and antitumor activity. mdpi.com

Design of Next-Generation Imidazole-Based Inhibitors

Building upon the core structure of this compound, there is substantial potential for the rational design of new chemical entities with enhanced potency, selectivity, and pharmacokinetic properties. The chemical tractability of the imidazole ring allows for extensive modification to optimize its interaction with biological targets.

The development of next-generation inhibitors would involve several key strategies:

Structure-Activity Relationship (SAR) Studies: A systematic exploration of how different substituents on the imidazole ring of this compound affect its biological activity can guide the design of more potent analogs.

Hybrid Molecule Design: Creating hybrid compounds that combine the imidazole scaffold of this compound with other known pharmacophores can lead to molecules with dual-action mechanisms or improved target engagement. mdpi.comnih.gov For instance, incorporating fragments known to bind to specific kinase domains could produce highly selective inhibitors.

Isosteric Replacement: Replacing parts of the this compound molecule with chemical groups that have similar physical or chemical properties (isosteres) can improve its drug-like qualities without compromising its primary activity.

These approaches aim to develop new molecules that are not only more effective but also have fewer side effects by increasing their selectivity for the intended target.

Integration of Advanced Computational and Experimental Approaches

The synergy between computational modeling and experimental validation has become a cornerstone of modern drug discovery, offering a more efficient and rational path to new therapeutics. jddhs.com For this compound, integrating these advanced methods can accelerate the exploration of its therapeutic potential and the design of novel derivatives.

Computational Methods: In silico techniques can be employed to predict the biological activities and properties of this compound and its analogs. nih.govmdpi.com Molecular docking can predict how these compounds bind to various protein targets, while molecular dynamics simulations can assess the stability of these interactions over time. mdpi.comresearchgate.net Quantitative Structure-Activity Relationship (QSAR) studies can identify the key molecular features responsible for their biological effects, guiding the design of more active compounds. mdpi.comresearchgate.net

Experimental Validation: The predictions generated from computational models must be confirmed through rigorous experimental testing. High-throughput screening (HTS) can rapidly test this compound and its derivatives against large panels of biological targets. Advanced spectroscopic and crystallographic techniques can provide detailed insights into the molecular interactions between the compounds and their targets, validating the computational models.

This integrated approach creates a feedback loop where computational predictions guide experimental work, and experimental results refine the computational models, leading to a more streamlined and effective drug discovery process. jddhs.com

Table 2: Integrated Computational and Experimental Drug Discovery Workflow
PhaseComputational ApproachExperimental ApproachObjective
Target IdentificationIn silico target prediction, pathway analysisHigh-throughput screening (HTS)To identify novel biochemical targets for this compound. jddhs.commdpi.com
Lead OptimizationMolecular docking, QSAR, ADMET predictionSynthesis of analogs, in vitro activity assaysTo design and synthesize next-generation inhibitors with improved properties. nih.govmdpi.com
Mechanism of ActionMolecular dynamics simulationsX-ray crystallography, NMR spectroscopyTo understand the precise molecular interactions between the compound and its target. jddhs.commdpi.com

Potential for Repurposing in Novel Therapeutic Areas

Drug repurposing, the process of finding new uses for existing drugs, is a cost-effective and accelerated strategy for drug development. nih.gov Given the broad range of biological activities associated with imidazole-containing compounds, this compound is a strong candidate for repurposing in therapeutic areas beyond its original indication.

Potential areas for repurposing include:

Oncology: The anticancer potential of imidazole derivatives is well-documented, with compounds targeting angiogenesis, cell proliferation, and metastasis. mdpi.comnih.gov Evaluating this compound against various cancer cell lines could uncover significant antitumor activity.

Infectious Diseases: The imidazole scaffold is the basis for many antifungal and antimicrobial drugs. nih.govresearchgate.net Screening this compound for activity against a panel of pathogenic bacteria and fungi could lead to its development as a novel anti-infective agent.

Inflammatory Disorders: Certain imidazole derivatives exhibit anti-inflammatory properties by inhibiting targets such as the COX-2 enzyme. nih.govnih.gov Investigating the potential of this compound to modulate inflammatory pathways could open up new treatments for a range of inflammatory conditions.

Systematic screening and a deeper understanding of the compound's mechanism of action will be crucial in identifying the most promising new therapeutic applications for this compound. nih.govnih.gov

Q & A

Q. What analytical techniques are critical for quantifying this compound in complex matrices (e.g., plasma, tissue homogenates)?

  • Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotopically labeled internal standards (e.g., deuterated Lofemizole) ensures accuracy. Validate methods per FDA bioanalytical guidelines, including recovery rates (>85%), matrix effects (<15% variability), and lower limit of quantification (LLOQ) ≤1 ng/mL .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacological efficacy of this compound across preclinical models?

  • Methodological Answer : Conduct meta-analyses of dose-response curves across studies, accounting for variables like animal strain, administration route (oral vs. intravenous), and biomarker selection. Use Bayesian statistical models to quantify uncertainty and identify confounding factors (e.g., cytochrome P450 interactions) .

Q. What experimental designs are optimal for evaluating this compound’s pharmacokinetics in multi-compartment in vivo systems?

  • Methodological Answer : Employ physiologically based pharmacokinetic (PBPK) modeling integrated with in vivo sampling (serial blood/tissue collection in rodents). Non-compartmental analysis (NCA) estimates AUC and half-life, while compartmental models predict tissue penetration. Validate using positron emission tomography (PET) with radiolabeled analogs .

Q. How can researchers address discrepancies in cytotoxicity data between 2D cell cultures and 3D organoid models?

  • Methodological Answer : Standardize 3D culture conditions (e.g., extracellular matrix composition, oxygen gradients) to mimic in vivo microenvironments. Compare IC₅₀ values using ANOVA with post-hoc Tukey tests. Confocal imaging of apoptosis markers (e.g., caspase-3) in organoids validates mechanistic consistency with 2D results .

Q. What strategies mitigate batch-to-batch variability in this compound formulations during scale-up?

  • Methodological Answer : Implement quality-by-design (QbD) principles, including design of experiments (DoE) to optimize granulation and lyophilization parameters. Use near-infrared (NIR) spectroscopy for real-time monitoring of critical quality attributes (CQAs) like particle size distribution .

Data Contradiction and Validation

Q. How should conflicting data on this compound’s solubility in aqueous buffers be reconciled?

  • Methodological Answer : Replicate solubility assays using standardized buffers (e.g., PBS pH 7.4, simulated gastric fluid) under controlled temperature (25°C ± 0.5). Compare shake-flask versus potentiometric titration methods. Report results with Hansen solubility parameters to contextualize discrepancies .

Q. What steps validate the specificity of this compound’s purported molecular targets in omics datasets?

  • Methodological Answer : Combine CRISPR/Cas9 knockout models with affinity proteomics (e.g., pull-down assays and SILAC labeling). Cross-validate RNA-seq data using orthogonal techniques like surface plasmon resonance (SPR) for binding affinity measurements .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Lofemizole hydrochloride
Reactant of Route 2
Reactant of Route 2
Lofemizole hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.